molecular formula C20H20N4O3S2 B2732644 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034467-89-3

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2732644
CAS No.: 2034467-89-3
M. Wt: 428.53
InChI Key: FZQVIAPVFNBNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core modified with a pyrrolidinylsulfonyl group at the 4-position and a pyrazine-thiophene hybrid moiety at the N-substituent. The pyrazine-thiophene moiety may contribute to π-π stacking interactions or electronic effects, enhancing affinity for biological targets.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-20(23-13-18-19(22-9-8-21-18)16-7-12-28-14-16)15-3-5-17(6-4-15)29(26,27)24-10-1-2-11-24/h3-9,12,14H,1-2,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQVIAPVFNBNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzamide core using pyrrolidine and sulfonyl chloride under basic conditions.

    Attachment of the Pyrazinylmethyl Group: The final step involves the alkylation of the benzamide core with a pyrazinylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrrolidinylsulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted pyrazinylmethyl derivatives.

Scientific Research Applications

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group and the pyrazinylmethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several synthesized analogs:

Compound Name/Structure Key Functional Groups Notable Features Reference
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b) Thiophen-3-yl, benzamide, cyclopropylamine Anti-LSD1 activity; hydrochloride salt form
4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide Thiophen-3-yl, benzamide, diazepane 56% yield; D3 receptor ligand candidate
N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide Pyrrolidinylsulfonyl, benzamide, thiazole Heterocyclic variation (thiazole vs. pyrazine)
  • Thiophen-3-yl vs.
  • Pyrrolidinylsulfonyl vs. Diazepane : The diazepane group in introduces a seven-membered ring, which may enhance conformational flexibility compared to the rigid pyrrolidinylsulfonyl group in the target compound .

Physicochemical Properties

  • Melting Points : Thiophen-3-yl benzamide derivatives (e.g., 5b) have melting points ranging from 178–182°C, while diazepane-containing analogs (e.g., 9b) are liquids or low-melting solids due to increased flexibility .
  • Solubility : The hydrochloride salt form of compound 5b () likely improves aqueous solubility compared to the neutral benzamide structure of the target compound .

Biological Activity

4-(Pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the current understanding of its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring, a sulfonamide group, and a thiophene-substituted pyrazine moiety. Its molecular formula is C17H20N4O2SC_{17}H_{20}N_4O_2S with a molecular weight of approximately 364.44 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many sulfonamide derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. For instance, some studies report strong inhibitory activity against AChE with IC50 values in the low micromolar range .
  • Antibacterial Activity : The compound's structural features suggest potential antibacterial properties. Preliminary screenings have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
  • TRPC Channel Modulation : Compounds containing pyrrolidine moieties have been implicated in the modulation of transient receptor potential cation channels (TRPC), particularly TRPC5, which plays a role in cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Target IC50 Value (µM) Comments
AcetylcholinesteraseAChE2.14 ± 0.003Strong inhibition observed
UreaseUrease1.13 ± 0.003Highly active compared to standard
AntibacterialSalmonella typhiModerateEffective against multiple strains
TRPC5 InhibitionTRPC54.06 ± 0.91Significant inhibition at 3 μM

Case Studies

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various pyrrolidine derivatives, this compound was found to exhibit significant inhibition against Salmonella typhi, with an IC50 value indicating strong efficacy compared to standard antibiotics.

Case Study 2: Enzyme Inhibition
Another investigation into enzyme inhibition highlighted the compound's ability to inhibit AChE effectively, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease where acetylcholine regulation is crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.